molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9

(R)-1-Benzoyl-3-methylpiperazine

Cat. No. B1599532
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzoyl-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Copolymer Synthesis

(R)-1-Benzoyl-3-methylpiperazine is utilized in the synthesis of copolymers. For instance, copolymers of N-acryloyl-N'-methylpiperazine and methyl methacrylate have been synthesized using benzoyl peroxide as an initiator. These copolymers are analyzed using FTIR spectroscopy, indicating potential applications in material science and polymer chemistry (Gan, Deen, & Gan, 1998).

Mass Spectrometry

The compound is relevant in mass spectrometry studies. For example, fragmentation of protonated 1-benzoylamines, including 1-benzoyl-4-methylpiperazine, shows unique pathways like amide bond cleavage forming benzoyl cation and neutral amine. This insight is crucial for understanding chemical reactions and interactions in the gas phase (Chai, Shao, Wang, & Wang, 2017).

HIV-1 Inhibition

In the context of biomedical research, modifications of small molecule HIV-1 inhibitors, including compounds like 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine, show potential in antiviral activity. This research underscores the importance of (R)-1-Benzoyl-3-methylpiperazine derivatives in developing novel therapeutic agents (Wang, Le, Heredia, Song, Redfield, & Wang, 2005).

Chiral Solvating Properties

The compound also has applications in chiral solvating properties. Studies involving derivatives of (R)-1-Benzoyl-3-methylpiperazine, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have demonstrated utility as chiral solvating agents in NMR spectroscopy. This application is significant for stereochemical analysis in organic chemistry (Wagger, Grdadolnik, Grošelj, Meden, Stanovnik, & Svete, 2007).

Synergistic Solvent Extraction

In the field of inorganic chemistry, compounds like 4-benzoyl-3-methyl-1-phenylpyrazol-5-one have shown synergistic effects in solvent extraction of lanthanides(III) when mixed with other compounds. This application is pivotal in separation processes and recycling of rare earth elements (Turanov, Karandashev, Kharlamov, & Bondarenko, 2014).

properties

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428836
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzoyl-3-methylpiperazine

CAS RN

357263-39-9
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 6
Reactant of Route 6
(R)-1-Benzoyl-3-methylpiperazine

Citations

For This Compound
1
Citations
JA Kaizerman, W Aaron, S An, R Austin… - Bioorganic & medicinal …, 2010 - Elsevier
Pyridopyridazine antagonists of the hedgehog signaling pathway are described. Designed to optimize our previously described phthalazine smoothened antagonists, a representative …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.